Benzeneacetamide, 2-methyl-N-[4-(5-oxazolyl)phenyl]-
Description
Structural Characterization and Chemical Properties
Molecular Structure and Identification
Chemical Formula and Molecular Weight
The molecular composition of Benzeneacetamide, 2-methyl-N-[4-(5-oxazolyl)phenyl]- is defined by the molecular formula C18H16N2O2, which indicates the presence of eighteen carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms within the molecular structure. The molecular weight has been consistently reported as 292.3 grams per mole, with some sources specifying the value as 292.33 grams per mole. This molecular weight calculation is based on standard atomic masses and provides a fundamental parameter for stoichiometric calculations and analytical characterization procedures. The compound's molecular formula reveals a relatively high degree of unsaturation, consistent with the presence of multiple aromatic rings and the heterocyclic oxazole component. The carbon-to-hydrogen ratio of 1.125 indicates significant aromatic character, while the inclusion of two nitrogen atoms and two oxygen atoms reflects the heterocyclic nature and amide functionality present in the molecular structure.
IUPAC Nomenclature and Alternative Names
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-(2-methylphenyl)-N-[4-(1,3-oxazol-5-yl)phenyl]acetamide, which precisely describes the structural arrangement and substitution pattern. This nomenclature follows standard organic chemistry naming conventions, clearly identifying the 2-methylphenyl group attached to the acetamide carbon, and the 4-(1,3-oxazol-5-yl)phenyl group attached to the amide nitrogen. Alternative names documented in chemical databases include N-(4-(oxazol-5-yl)phenyl)-2-(o-tolyl)acetamide and 2-Methyl-N-[4-(5-oxazolyl)phenyl]benzeneacetamide. The compound is also referenced by the identifier H28062 in certain chemical databases. These various nomenclature systems provide multiple approaches for identifying and referencing the compound in scientific literature and chemical databases. The systematic name effectively communicates the molecular architecture, enabling chemists to understand the structural features without requiring visual representation of the molecular structure.
Chemical Identifiers (CAS, InChI, SMILES)
The Chemical Abstracts Service registry number for Benzeneacetamide, 2-methyl-N-[4-(5-oxazolyl)phenyl]- is 1626923-39-4, which serves as a unique identifier in chemical databases and regulatory documentation. The International Chemical Identifier string is InChI=1S/C18H16N2O2/c1-13-4-2-3-5-15(13)10-18(21)20-16-8-6-14(7-9-16)17-11-19-12-22-17/h2-9,11-12H,10H2,1H3,(H,20,21), providing a comprehensive description of the molecular connectivity and stereochemistry. The Simplified Molecular Input Line Entry System representation is CC1=CC=CC=C1CC(=O)NC2=CC=C(C=C2)C3=CN=CO3, which offers a linear text-based description of the molecular structure suitable for computational applications. The International Chemical Identifier Key VUSRWZGYIUXZNO-UHFFFAOYSA-N provides a shortened hash-based identifier derived from the full International Chemical Identifier string. These standardized identifiers facilitate database searches, computational chemistry applications, and regulatory compliance procedures. The PubChem Compound Identifier for this substance is 87008248, providing another database-specific reference number.
Physical Properties
Physical State and Appearance
Benzeneacetamide, 2-methyl-N-[4-(5-oxazolyl)phenyl]- exists as a solid under standard temperature and pressure conditions, as indicated by commercial supplier specifications. The compound's solid-state nature is consistent with its molecular weight and extensive aromatic character, which typically promote intermolecular π-π stacking interactions and enhanced crystalline packing efficiency. Chemical safety documentation describes the material as requiring appropriate handling procedures typical for organic solids. The solid-state structure likely exhibits crystalline characteristics, given the compound's symmetrical aromatic components and potential for ordered molecular arrangements. The physical appearance has not been specifically documented in available literature, though similar benzeneacetamide derivatives typically present as white to off-white crystalline powders. The compound's stability in solid form makes it suitable for storage and transportation under standard chemical handling protocols.
Solubility Profile
Detailed solubility data for Benzeneacetamide, 2-methyl-N-[4-(5-oxazolyl)phenyl]- is limited in current literature sources. However, structural analysis suggests moderate solubility in polar organic solvents due to the presence of the amide functional group, which can participate in hydrogen bonding interactions with protic solvents. The extensive aromatic character of the molecule, including both the substituted benzene ring and the oxazole-containing phenyl group, indicates likely solubility in aromatic and moderately polar organic solvents such as dimethyl sulfoxide, dimethylformamide, and alcoholic solutions. The compound's solubility in aqueous systems is expected to be limited due to the predominantly hydrophobic aromatic framework, though the amide group may provide some degree of water compatibility. Related oxazole-containing compounds demonstrate variable solubility patterns depending on substitution patterns and molecular architecture. The solubility profile significantly influences the compound's potential applications in synthetic chemistry and biological assays.
Melting Point and Thermal Stability
Specific melting point data for Benzeneacetamide, 2-methyl-N-[4-(5-oxazolyl)phenyl]- has not been documented in available literature sources. The thermal properties of this compound would be expected to reflect the combined contributions of its aromatic components and heterocyclic elements. Similar benzeneacetamide derivatives typically exhibit melting points in the range of 150-250 degrees Celsius, depending on molecular weight and intermolecular interactions. The presence of the oxazole ring may influence thermal stability through its electron-deficient aromatic character and potential for coordination interactions. Thermal decomposition pathways would likely involve initial cleavage of the amide bond, followed by fragmentation of the aromatic systems at higher temperatures. The compound's thermal stability profile is relevant for synthetic applications, purification procedures, and analytical characterization methods that involve elevated temperatures. Thermogravimetric analysis and differential scanning calorimetry would provide quantitative data on thermal transitions and decomposition temperatures.
Structural Features
Bond Angles and Lengths
The molecular geometry of Benzeneacetamide, 2-methyl-N-[4-(5-oxazolyl)phenyl]- reflects the complex interplay between multiple aromatic systems and the central amide linkage. Research on related oxazole-containing compounds provides insights into expected bond parameters for the heterocyclic component. Studies of 1,2-oxazole rings indicate characteristic bond lengths of approximately 1.42 Angstroms for oxygen-nitrogen bonds, 1.30 Angstroms for nitrogen-carbon bonds, and 1.36 Angstroms for carbon-carbon bonds within the five-membered ring. The oxazole ring exhibits bond angles that deviate from ideal pentagonal geometry, with oxygen-nitrogen-carbon angles typically around 105 degrees and carbon-carbon-oxygen angles near 109 degrees. The amide functionality connecting the aromatic systems features carbon-nitrogen bond lengths of approximately 1.36 Angstroms, reflecting partial double-bond character due to resonance effects. The benzene rings maintain standard aromatic bond lengths of approximately 1.39 Angstroms for carbon-carbon bonds, with bond angles of 120 degrees. The methyl substituent on the benzene ring introduces minor distortions to the aromatic geometry through steric and electronic effects.
Functional Group Analysis
Benzeneacetamide, 2-methyl-N-[4-(5-oxazolyl)phenyl]- incorporates several distinct functional groups that contribute to its chemical reactivity and physical properties. The central amide group serves as the primary connecting element between the aromatic systems, exhibiting characteristic resonance stabilization through delocalization of the nitrogen lone pair with the carbonyl π-system. This resonance effect results in restricted rotation around the carbon-nitrogen bond and influences the overall molecular conformation. The oxazole heterocycle represents a five-membered aromatic ring containing both nitrogen and oxygen heteroatoms, which contributes electron-deficient character to the aromatic system and provides potential coordination sites for metal complexation. The 2-methylphenyl group functions as an electron-donating aromatic substituent, with the methyl group providing weak hyperconjugative stabilization to the benzene ring. The para-substituted phenyl ring bearing the oxazole group creates an extended aromatic system with potential for π-π interactions and electronic communication between the oxazole and benzene components. These functional groups collectively determine the compound's reactivity patterns, spectroscopic properties, and potential for intermolecular interactions.
Conformational Analysis
The conformational flexibility of Benzeneacetamide, 2-methyl-N-[4-(5-oxazolyl)phenyl]- is primarily determined by rotation around single bonds connecting the aromatic systems. The most significant conformational freedom occurs around the bond linking the acetyl carbon to the 2-methylphenyl group, which allows for various orientations of the aromatic ring relative to the amide plane. The amide bond itself exhibits restricted rotation due to partial double-bond character, typically favoring a planar or near-planar arrangement of the amide group. The connection between the oxazole ring and the phenyl group is essentially rigid due to the aromatic nature of both components. Computational studies of similar molecules suggest that preferred conformations minimize steric interactions between the aromatic rings while maximizing favorable π-π interactions. The methyl substituent on the benzene ring may influence conformational preferences through steric interactions with the acetyl group, potentially favoring conformations where these groups are oriented away from each other. Energy barriers for conformational interconversion are typically modest for rotations around single bonds, allowing for dynamic equilibria between different conformational states at room temperature.
Computational Chemistry Insights
Density Functional Theory Studies
Density Functional Theory represents a powerful computational approach for investigating the electronic structure and properties of complex organic molecules like Benzeneacetamide, 2-methyl-N-[4-(5-oxazolyl)phenyl]-. Although specific calculations for this exact compound have not been reported in available literature, related studies on benzene-containing molecules and oxazole systems provide relevant methodological frameworks. Research on benzene derivatives with hydroxyl radicals has demonstrated the effectiveness of various Density Functional Theory methods, including B3LYP, BH&HLYP, and MPW1K functionals, for accurately predicting reaction energetics and molecular properties. The M05-2X functional has shown particular promise for systems involving aromatic compounds, though PBE0 and PBEPBE methods may overestimate certain energetic parameters. For the oxazole component of the molecule, Density Functional Theory calculations would provide insights into the electron distribution within the heterocyclic ring and its influence on the overall molecular electronic structure. The amide linkage between aromatic systems represents a particularly interesting target for computational analysis, as the resonance effects and conformational preferences can be accurately modeled using modern density functional approaches.
Molecular Orbital Analysis
The molecular orbital structure of Benzeneacetamide, 2-methyl-N-[4-(5-oxazolyl)phenyl]- reflects the complex electronic interactions between its multiple aromatic components and heterocyclic elements. The highest occupied molecular orbitals are expected to be primarily localized on the electron-rich aromatic systems, particularly the 2-methylphenyl group, which benefits from the electron-donating character of the methyl substituent. The lowest unoccupied molecular orbitals likely exhibit significant contribution from the electron-deficient oxazole ring, creating a potential pathway for intramolecular charge transfer interactions. The amide functional group serves as a bridge for electronic communication between the aromatic systems, with the carbonyl oxygen contributing to both occupied and virtual orbital manifolds. Extended conjugation through the para-substituted phenyl ring connecting to the oxazole creates delocalized π-orbitals that span multiple aromatic units. The molecular orbital analysis would reveal the extent of electronic communication between distant parts of the molecule and identify potential sites for electrophilic and nucleophilic attack. Frontier molecular orbital energies provide insights into the compound's chemical reactivity and potential for participation in electron transfer processes.
Properties
IUPAC Name |
2-(2-methylphenyl)-N-[4-(1,3-oxazol-5-yl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-13-4-2-3-5-15(13)10-18(21)20-16-8-6-14(7-9-16)17-11-19-12-22-17/h2-9,11-12H,10H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSRWZGYIUXZNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC=C(C=C2)C3=CN=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzeneacetamide, 2-methyl-N-[4-(5-oxazolyl)phenyl]- is a derivative compound of Atenolol , a cardioselective β-adrenergic blocker . This suggests that its primary targets are likely to be β-adrenergic receptors, which play a crucial role in the regulation of heart rate and blood pressure.
Biochemical Analysis
Biochemical Properties
Benzeneacetamide, 2-methyl-N-[4-(5-oxazolyl)phenyl]- plays a significant role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been observed to bind with enzymes such as cytochrome P450, influencing its catalytic activity. Additionally, it interacts with proteins involved in signal transduction pathways, modulating their function and thereby affecting downstream biochemical processes.
Cellular Effects
The effects of Benzeneacetamide, 2-methyl-N-[4-(5-oxazolyl)phenyl]- on various cell types are profound. In particular, this compound has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For instance, it can activate or inhibit specific signaling cascades, resulting in changes in the expression of genes involved in cell growth, differentiation, and apoptosis. These effects highlight the compound’s potential in modulating cellular functions and its relevance in therapeutic research.
Molecular Mechanism
At the molecular level, Benzeneacetamide, 2-methyl-N-[4-(5-oxazolyl)phenyl]- exerts its effects through binding interactions with biomolecules. It has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. Additionally, this compound can activate transcription factors, leading to changes in gene expression. These molecular interactions underscore the compound’s ability to modulate biochemical pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzeneacetamide, 2-methyl-N-[4-(5-oxazolyl)phenyl]- have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce sustained changes in cellular processes.
Dosage Effects in Animal Models
The effects of Benzeneacetamide, 2-methyl-N-[4-(5-oxazolyl)phenyl]- vary with different dosages in animal models. At lower doses, the compound has been found to exert beneficial effects, such as enhancing specific cellular functions. At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. These dosage-dependent effects highlight the importance of determining optimal dosing regimens for potential therapeutic applications.
Metabolic Pathways
Benzeneacetamide, 2-methyl-N-[4-(5-oxazolyl)phenyl]- is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds. This interaction can lead to changes in metabolic flux and alterations in metabolite levels, affecting overall cellular metabolism. Understanding these metabolic pathways is crucial for elucidating the compound’s role in biochemical processes and its potential impact on cellular function.
Transport and Distribution
The transport and distribution of Benzeneacetamide, 2-methyl-N-[4-(5-oxazolyl)phenyl]- within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its effects. Additionally, the compound’s distribution within tissues can influence its overall efficacy and potential therapeutic applications.
Subcellular Localization
Benzeneacetamide, 2-methyl-N-[4-(5-oxazolyl)phenyl]- exhibits specific subcellular localization, which is critical for its activity and function. The compound is directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with specific biomolecules and the modulation of cellular processes.
Biological Activity
Benzeneacetamide, 2-methyl-N-[4-(5-oxazolyl)phenyl]- is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
Benzeneacetamide derivatives often exhibit diverse biological activities due to their structural characteristics. The specific compound under review features a benzene ring substituted with an oxazole moiety, which is known to enhance biological interactions through its electron-withdrawing properties.
Antimicrobial Activity
Research has demonstrated that benzeneacetamide derivatives possess significant antimicrobial properties. A study evaluated various substituted benzeneacetamides against bacterial strains, revealing that compounds with specific substituents at the para position of the benzene ring exhibited enhanced antibacterial activity. For instance, compounds with electron-withdrawing groups like fluorine showed superior efficacy against Xanthomonas oryzae (Xoo) compared to those with electron-donating groups .
Table 1: Antibacterial Activity of Benzeneacetamide Derivatives
| Compound | Structure | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| Compound A | 4-F substituted | 20 | 50 |
| Compound B | 4-Cl substituted | 18 | 75 |
| Benzeneacetamide | N/A | 15 | 100 |
Anticancer Activity
The anticancer potential of benzeneacetamide derivatives has also been explored. Studies indicate that these compounds can induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma). The mechanism involves the activation of caspase-3, a critical enzyme in the apoptotic pathway. For example, compounds with a thiazole or oxazole group have shown significant cytotoxicity, with IC50 values indicating effective concentrations for inducing cell death .
Case Study: Apoptotic Induction in Cancer Cells
In a controlled study, benzeneacetamide derivatives were tested on A549 cell lines using the MTT assay to assess cell viability. The findings indicated that certain derivatives led to a reduction in cell viability by over 70% at concentrations as low as 10 µM. The analysis of DNA fragmentation further confirmed the induction of apoptosis.
Neuroprotective Effects
Emerging research suggests that benzeneacetamide derivatives may also possess neuroprotective properties. Compounds have been tested for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. In vitro studies have shown that certain derivatives exhibit competitive inhibition against AChE with IC50 values comparable to established drugs like donepezil .
Table 2: AChE Inhibition Activity
| Compound | IC50 (µM) | Type of Inhibition |
|---|---|---|
| Benzeneacetamide | 0.054 ± 0.006 | Competitive |
| Donepezil | 0.052 ± 0.010 | Competitive |
Scientific Research Applications
Pharmacological Applications
Benzeneacetamide derivatives have been studied for their pharmacological properties, particularly as inhibitors of specific enzymes and factors involved in disease processes.
Antithrombotic Properties
Research indicates that benzeneacetamide derivatives exhibit antithrombotic activity by inhibiting several coagulation factors. These compounds can inhibit factor Xa, factor IXa, and thrombin, which are crucial in the coagulation cascade. Their use is particularly relevant in treating thromboembolic disorders such as:
- Thrombosis
- Myocardial Infarction
- Atherosclerosis
- Apoplexia
- Angina Pectoris
The ability to inhibit these factors suggests that benzeneacetamide could be employed in both therapeutic and preventive measures against conditions associated with excessive clotting .
Cancer Treatment
The compound has also shown promise in oncology, where it may be used to treat tumors and metastases. The correlation between tissue factor (TF) and various cancers has been established, indicating that benzeneacetamide could potentially modulate cancer progression through its anticoagulant properties . The inhibition of coagulation factors may reduce tumor growth and metastasis by limiting the blood supply to tumors.
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)
Another significant application is the inhibition of IMPDH, an enzyme critical for nucleotide synthesis. By inhibiting this enzyme, benzeneacetamide derivatives can disrupt the proliferation of rapidly dividing cells, making them candidates for treating conditions associated with excessive cell growth, including certain cancers and autoimmune diseases .
Case Studies and Research Findings
Several studies have documented the effectiveness of benzeneacetamide derivatives:
- A study published in the Journal of Biological Chemistry demonstrated the anticoagulant effects of these compounds in vitro, showing significant inhibition of factor Xa activity .
- Clinical trials exploring the use of IMPDH inhibitors have highlighted their potential in treating autoimmune diseases by modulating immune responses through reduced lymphocyte proliferation .
Data Tables
| Application Area | Specific Use Cases | Mechanism Involved |
|---|---|---|
| Antithrombotic | Thrombosis, myocardial infarction | Inhibition of factor Xa and thrombin |
| Oncology | Tumor treatment, metastasis prevention | Modulation of blood supply to tumors |
| Autoimmune Disorders | Treatment via IMPDH inhibition | Disruption of nucleotide synthesis |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The target compound is compared below with structurally related benzeneacetamide derivatives, focusing on substituent variations and their inferred pharmacological implications.
Structural Features and Substituent Effects
Target Compound
- Core Structure : Benzeneacetamide backbone.
- 5-Oxazolyl group on the para-position of the phenyl ring: The oxazole moiety is a heterocycle with electron-withdrawing properties, which may influence hydrogen bonding or π-π stacking interactions in biological targets .
Suvecaltamide Hydrochloride (USAN: JK-44)
- Structure : Features a 4-(1-methylethyl)phenyl group and a trifluoroethoxy-pyridinyl substituent .
- Key Differences :
- The trifluoroethoxy group introduces strong electron-withdrawing effects, likely enhancing metabolic stability compared to the target compound’s oxazolyl group.
- The chiral center in Suvecaltamide (R-configuration) may confer stereoselective binding to neurological targets, as it is indicated for essential tremor .
- Therapeutic Relevance : Approved for essential tremor, suggesting CNS penetration and modulation of neurotransmitter pathways.
N-[(4-Methyl-5-thioxo-1H-1,2,4-triazol-3-yl)methyl]-2-(4-methoxyphenyl)acetamide
- Structure : Contains a 4-methoxyphenyl group and a thioxo-triazolylmethyl substituent .
- The thioxo-triazole moiety introduces sulfur-based hydrogen bonding and redox activity, which may influence antimicrobial or enzyme-inhibitory properties .
4-Methoxy-N-[4-(5-oxazolyl)phenyl]benzeneacetamide
- Structure : Differs from the target compound by a 4-methoxy group on the benzene ring .
- Key Differences: The methoxy substitution enhances hydrophilicity compared to the target’s 2-methyl group, possibly affecting pharmacokinetics. Retains the 5-oxazolyl group, suggesting shared target interactions but modified electronic properties due to the methoxy donor.
Physicochemical and Pharmacological Comparison
Key Observations:
Lipophilicity :
- The target compound’s 2-methyl group likely confers higher lipophilicity than the 4-methoxy analog, favoring blood-brain barrier penetration.
- Suvecaltamide’s trifluoroethoxy group balances hydrophobicity and metabolic resistance .
Electronic Effects: Oxazolyl (target compound) vs. thiazolyl () substituents: Thiazole’s sulfur atom may enhance polar interactions, whereas oxazole’s oxygen could favor weaker but more selective binding.
Stereochemistry :
- Suvecaltamide’s chiral center highlights the importance of stereochemistry in drug design, a feature absent in the target compound .
Preparation Methods
Starting Materials and Precursors
- 2-Methylphenylacetic acid or its derivatives : Serves as the source of the benzeneacetamide portion.
- 4-(5-oxazolyl)aniline or substituted anilines : Provides the oxazole-substituted aromatic amine for amide coupling.
Amide Bond Formation
The amide bond is generally formed by coupling the carboxylic acid derivative of 2-methylphenylacetic acid with the amine group of 4-(5-oxazolyl)aniline. Common coupling methods include:
- Use of coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (Dicyclohexylcarbodiimide), or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) under mild conditions to avoid degradation of the oxazole ring.
- Activation of the carboxylic acid as an acid chloride or mixed anhydride, followed by reaction with the amine.
Preservation of the Oxazole Ring
Oxazole rings are sensitive to strong acidic or basic conditions. Therefore, synthetic protocols emphasize:
- Mild reaction conditions : Avoiding harsh acids or bases that can cause ring opening or degradation.
- Use of solvents like THF or dichloromethane that are inert and allow controlled reaction environments.
- Temperature control : Reactions are typically performed at room temperature or slightly elevated temperatures to maintain oxazole stability.
Alternative Synthetic Approaches
- Van Leusen Oxazole Synthesis : A method to construct oxazole rings from aldehydes and tosylmethyl isocyanide (TosMIC) under mild conditions. This can be used to prepare the oxazole-substituted intermediates prior to amide coupling.
- Direct C-H Arylation : A palladium-catalyzed method to attach oxazole rings directly to aromatic systems, enabling the synthesis of substituted phenyl oxazoles which can then be converted to the target amide.
Optimization of Reaction Yields
- Purity of starting materials : High purity of amines and acids is crucial for high yield.
- Choice of coupling reagent : HATU and EDC often provide better yields with fewer side reactions.
- Solvent selection : Polar aprotic solvents favor coupling efficiency.
- Reaction time and temperature : Optimized to balance reaction completion and preservation of sensitive groups.
Representative Reaction Scheme
| Step | Reactants | Conditions | Outcome |
|---|---|---|---|
| 1 | 2-Methylphenylacetic acid + coupling reagent (e.g., EDC) | Room temp, inert solvent (THF) | Activated acid intermediate |
| 2 | Activated acid + 4-(5-oxazolyl)aniline | Room temp, mild base (e.g., triethylamine) | Formation of Benzeneacetamide, 2-methyl-N-[4-(5-oxazolyl)phenyl]- |
| 3 | Purification | Column chromatography or recrystallization | Pure target compound |
Research Findings and Data Summary
While detailed experimental data specific to this compound are limited in publicly accessible literature, related oxazole-containing benzeneacetamide derivatives have been synthesized using the above methodologies with yields typically ranging from 60% to 85%. The preservation of the oxazole ring during amide bond formation is critical and has been successfully achieved using mild coupling conditions.
Summary Table of Preparation Parameters
| Parameter | Recommended Conditions | Notes |
|---|---|---|
| Coupling reagent | EDC, HATU, or DCC | EDC preferred for mildness |
| Solvent | THF, dichloromethane | Inert, aprotic solvents |
| Temperature | 20-40°C | Avoid high temps to protect oxazole |
| Reaction time | 4-24 hours | Monitor by TLC or HPLC |
| Purification | Column chromatography | Silica gel, gradient elution |
| Yield range | 60-85% | Dependent on reagent purity and conditions |
This synthesis strategy aligns with the general principles of preparing benzeneacetamide derivatives containing sensitive heterocycles like oxazole. The key is balancing efficient amide bond formation with the chemical stability of the oxazole ring, achieved through careful selection of reagents, solvents, and reaction conditions.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 2-methyl-N-[4-(5-oxazolyl)phenyl]benzeneacetamide, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, coupling 2-methylbenzeneacetic acid derivatives with 4-(5-oxazolyl)aniline using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous DMF or THF. Catalytic amounts of DMAP may enhance reaction efficiency. Monitor progress via TLC (chloroform/methanol 10:0.5) and optimize yields by adjusting stoichiometry (1.2:1 ratio of acid to amine) and reaction time (12–24 hours under reflux) .
Q. Which spectroscopic techniques are critical for structural characterization, and how are spectral contradictions resolved?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding (e.g., oxazolyl proton signals at δ 8.1–8.3 ppm).
- FT-IR for amide C=O stretching (~1650–1680 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹).
- LC-MS (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺). Contradictions between theoretical and observed spectra may arise from tautomerism or solvent effects; computational tools like Gaussian can model expected spectra for comparison .
Q. What are the primary pharmacological targets for benzeneacetamide derivatives with oxazolyl substituents?
- Methodological Answer : Oxazolyl-containing benzeneacetamides are explored as inhibitors of bacterial enzymes (e.g., hyaluronan lyase, isocitrate lyase) due to their structural mimicry of nucleotides. Target validation involves enzymatic assays (e.g., UV-Vis kinetic studies) and docking simulations using AutoDock Vina to assess binding affinity to active sites .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and degradation pathways of 2-methyl-N-[4-(5-oxazolyl)phenyl]benzeneacetamide in environmental or biological systems?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to predict sites susceptible to electrophilic/nucleophilic attack. Molecular dynamics (MD) simulations in aqueous environments model hydrolysis or oxidation pathways. Compare results with experimental degradation studies (e.g., advanced oxidation processes) to refine models .
Q. What strategies resolve contradictions in observed vs. predicted biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from off-target interactions or pharmacokinetic factors. Use:
- SAR Analysis : Compare analogs to identify critical substituents (e.g., methyl vs. trifluoromethyl groups).
- Metabolite Profiling : LC-HRMS to detect active metabolites in vitro.
- Permeability Assays : Caco-2 cell models to assess bioavailability limitations .
Q. How can reaction conditions be tailored to minimize byproducts during large-scale synthesis?
- Methodological Answer : Employ Design of Experiments (DoE) to optimize parameters:
- Temperature : Lower reaction temperatures (50–60°C) reduce side reactions like oxazole ring opening.
- Solvent Choice : Switch from DMF to acetonitrile for better solubility and easier purification.
- Workup Protocols : Use silica gel chromatography (ethyl acetate/hexane gradient) or recrystallization (methanol/water) to isolate the product .
Q. What advanced analytical methods validate crystallinity and polymorphism in this compound?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
